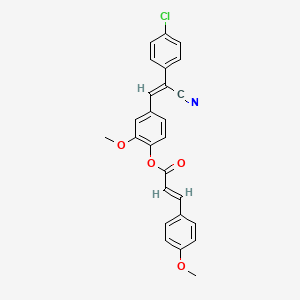![molecular formula C23H22ClFN4O2S B12008274 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)
8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2-Chloro-6-fluorophényl)méthylsulfanyl]-1,3-diméthyl-7-(3-phénylpropyl)purine-2,6-dione est un composé organique complexe de formule moléculaire C23H22ClFN4O2S. Ce composé appartient à la famille des purines et se caractérise par sa structure unique, qui comprend un groupe chlorofluorophényle, un groupe méthylsulfanyl et un groupe phénylpropyle attaché à un noyau purine. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
La synthèse de 8-[(2-Chloro-6-fluorophényl)méthylsulfanyl]-1,3-diméthyl-7-(3-phénylpropyl)purine-2,6-dione implique plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Matériaux de départ : La synthèse commence par la préparation de l’intermédiaire chlorofluorophénylméthylsulfanyl.
Conditions de réaction : L’intermédiaire est ensuite mis à réagir avec le 1,3-diméthyl-7-(3-phénylpropyl)purine-2,6-dione dans des conditions spécifiques, telles que la présence d’une base et d’un solvant approprié.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité à haute pureté.
Les méthodes de production industrielle peuvent impliquer la mise à l’échelle de ces réactions à l’aide de réacteurs à écoulement continu et l’optimisation des conditions de réaction pour maximiser le rendement et l’efficacité.
Analyse Des Réactions Chimiques
8-[(2-Chloro-6-fluorophényl)méthylsulfanyl]-1,3-diméthyl-7-(3-phénylpropyl)purine-2,6-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium, conduisant à la formation de dérivés réduits contenant du soufre.
Substitution : Le groupe chlorofluorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles tels que des amines ou des thiols, formant de nouveaux dérivés avec différents groupes fonctionnels.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés dépendent de la réaction et des conditions spécifiques employées.
Applications de recherche scientifique
8-[(2-Chloro-6-fluorophényl)méthylsulfanyl]-1,3-diméthyl-7-(3-phénylpropyl)purine-2,6-dione a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes et dans l’étude des mécanismes de réaction.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que les propriétés anti-inflammatoires ou anticancéreuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits chimiques spécialisés.
Applications De Recherche Scientifique
8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de 8-[(2-Chloro-6-fluorophényl)méthylsulfanyl]-1,3-diméthyl-7-(3-phénylpropyl)purine-2,6-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et cibles exactes dépendent de l’application spécifique et font l’objet de recherches en cours.
Comparaison Avec Des Composés Similaires
8-[(2-Chloro-6-fluorophényl)méthylsulfanyl]-1,3-diméthyl-7-(3-phénylpropyl)purine-2,6-dione peut être comparé à d’autres composés similaires, tels que :
- 7-(4-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione
Ces composés partagent des similitudes structurelles mais diffèrent dans leurs substituants spécifiques, conduisant à des variations dans leurs propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C23H22ClFN4O2S |
|---|---|
Poids moléculaire |
473.0 g/mol |
Nom IUPAC |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C23H22ClFN4O2S/c1-27-20-19(21(30)28(2)23(27)31)29(13-7-10-15-8-4-3-5-9-15)22(26-20)32-14-16-17(24)11-6-12-18(16)25/h3-6,8-9,11-12H,7,10,13-14H2,1-2H3 |
Clé InChI |
GLXHQFJEJLVUSR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Aminoethyl)amino]-3-(pentyloxy)propan-2-ol](/img/structure/B12008193.png)
![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12008195.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)


![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)
![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)



![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)
